Octamethyltrisiloxane is an organosilicon compound characterized by the molecular formula . It is a colorless, viscous liquid that belongs to the family of siloxanes, specifically classified as a trisiloxane due to its structure comprising three silicon atoms linked by oxygen atoms, with each silicon atom bonded to methyl groups. The compound is known for its low surface tension and high thermal stability, making it useful in various industrial applications .
The mechanism of action of Dimeticone depends on its specific application. Here are some examples:
Octamethyltrisiloxane is typically synthesized through the hydrolysis of dimethyldichlorosilane. The process involves mixing dimethyldichlorosilane with water, leading to the formation of a mixture that includes octamethyltrisiloxane. This mixture is then separated via distillation to isolate octamethyltrisiloxane from other cyclic and linear siloxanes. This method allows for the efficient production of octamethyltrisiloxane on a commercial scale .
Octamethyltrisiloxane has a wide range of applications due to its unique properties:
Octamethyltrisiloxane shares structural similarities with various other siloxanes. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octamethylcyclotetrasiloxane | Cyclic Siloxane | Often referred to as D4; used extensively in cosmetics. |
| Decamethyltetrasiloxane | Cyclic Siloxane | Contains four additional methyl groups; used in personal care products. |
| Hexamethyldisiloxane | Linear Siloxane | Known for its high thermal stability; used in lubricants and coatings. |
| Trimethylsiloxy-terminated Polydimethylsiloxane | Linear Polymer | Commonly used silicone oil; versatile applications across industries. |
Octamethyltrisiloxane's uniqueness lies in its specific arrangement of silicon and oxygen atoms along with its complete substitution of hydrogen atoms with methyl groups, which contributes to its distinctive physical properties and functional applications .
Octamethyltrisiloxane is an organosilicon compound with the molecular formula C₈H₂₄O₂Si₃ [1] [2] [3]. The compound belongs to the class of linear siloxanes and represents one of the simplest members of the polydimethylsiloxane family [4] [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is dimethyl-bis(trimethylsilyloxy)silane [6] [7].
The structural representation of octamethyltrisiloxane can be expressed through multiple notation systems. The linear formula is [(CH₃)₃SiO]₂Si(CH₃)₂, which clearly illustrates the arrangement of three silicon atoms connected by oxygen bridges [8] [9]. The Simplified Molecular Input Line Entry System notation is CSi(C)OSi(C)OSi(C)C [10].
The International Chemical Identifier for the compound is InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3, with the corresponding International Chemical Identifier Key being CXQXSVUQTKDNFP-UHFFFAOYSA-N [1] [6]. The molecular weight of octamethyltrisiloxane is precisely 236.53 grams per mole [2] [8].
Table 1: Basic Molecular Properties of Octamethyltrisiloxane
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₄O₂Si₃ |
| Molecular Weight (g/mol) | 236.53 |
| Chemical Abstracts Service Registry Number | 107-51-7 |
| International Union of Pure and Applied Chemistry Name | dimethyl-bis(trimethylsilyloxy)silane |
| International Chemical Identifier | InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 |
| International Chemical Identifier Key | CXQXSVUQTKDNFP-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CSi(C)OSi(C)OSi(C)C |
| Linear Formula | [(CH₃)₃SiO]₂Si(CH₃)₂ |
The density of octamethyltrisiloxane at 25°C is consistently reported as 0.82 grams per milliliter [4] [8] [11]. This relatively low density is characteristic of siloxane compounds and contributes to their unique physical properties [12]. The specific gravity of the compound is correspondingly 0.82, making it less dense than water [10] [14].
The kinematic viscosity of octamethyltrisiloxane is remarkably low, measuring 1 centistoke at both 20°C and 25°C [9] [10]. This viscosity value is comparable to that of water, contributing to the compound's excellent spreading properties and low viscosity characteristics [10]. The low viscosity is attributed to the flexibility of the siloxane backbone and the weak intermolecular forces between the methyl groups [12].
Octamethyltrisiloxane exhibits a notably low melting point, ranging from -82°C to -86°C depending on the measurement conditions and purity [4] [8] [11]. This extremely low melting point is characteristic of linear siloxanes and reflects the weak intermolecular interactions between molecules [12] [14].
The boiling point of octamethyltrisiloxane is consistently reported as 152-153°C at standard atmospheric pressure [6] [8] [11]. The relatively moderate boiling point, combined with the low melting point, provides a substantial liquid range of approximately 235°C, making the compound suitable for various applications requiring thermal stability [9] [14].
The refractive index of octamethyltrisiloxane at 20°C using the sodium D-line (n₂₀ᴰ) ranges from 1.3825 to 1.3848 [9] [10] [14]. This value indicates that the compound has optical properties similar to many organic liquids and is optically transparent in the visible region [21]. The refractive index value is consistent with the molecular structure and the presence of silicon-oxygen bonds [14].
The surface tension of octamethyltrisiloxane at 25°C is measured at 17.4 dynes per centimeter [10]. This relatively low surface tension value is characteristic of siloxane compounds and contributes to their excellent wetting and spreading properties [10] [15]. The low surface tension is attributed to the hydrophobic nature of the methyl groups and the flexible siloxane backbone [12].
Table 2: Physical Properties of Octamethyltrisiloxane
| Property | Value |
|---|---|
| Melting Point (°C) | -82 to -86 |
| Boiling Point (°C) | 152-153 |
| Density at 25°C (g/mL) | 0.82 |
| Kinematic Viscosity at 20°C (cSt) | 1 |
| Kinematic Viscosity at 25°C (cSt) | 1 |
| Refractive Index (n₂₀ᴰ) | 1.3825-1.3848 |
| Flash Point (°C) | 29-39 |
| Vapor Pressure at 25°C (mmHg) | 3.9-5.3 |
| Surface Tension at 25°C (dynes/cm) | 17.4 |
| Appearance | Clear, colorless liquid |
| Odor | Odorless |
| Specific Gravity | 0.82 |
Octamethyltrisiloxane exhibits limited solubility in water, with a reported water solubility of 34 micrograms per liter at 23°C [8] [9]. This extremely low water solubility is expected given the hydrophobic nature of the methyl groups surrounding the siloxane backbone [12] [14].
The compound demonstrates good solubility in benzene and light hydrocarbons, reflecting its non-polar character [14] [21]. It shows slight solubility in alcohol and heavy hydrocarbons, indicating some compatibility with polar and non-polar solvents of varying molecular weights [14] [21]. The compound also exhibits slight solubility in chloroform, dimethyl sulfoxide, and methanol [8] [21].
The solubility parameter of octamethyltrisiloxane is 7.0, which indicates its affinity for solvents with similar polarity characteristics [9]. This parameter is useful for predicting solvent compatibility and formulation behavior [9].
Table 3: Solubility Properties of Octamethyltrisiloxane
| Solvent/Property | Solubility/Value |
|---|---|
| Water Solubility at 23°C | 34 μg/L (34 ppb) |
| Benzene | Soluble |
| Light Hydrocarbons | Soluble |
| Alcohol | Slightly soluble |
| Heavy Hydrocarbons | Slightly soluble |
| Chloroform | Slightly soluble |
| Dimethyl Sulfoxide | Slightly soluble |
| Methanol | Slightly soluble |
| Solubility Parameter | 7.0 |
Nuclear magnetic resonance spectroscopy provides detailed structural information about octamethyltrisiloxane through analysis of multiple nuclei [24] [25]. The proton nuclear magnetic resonance spectrum of octamethyltrisiloxane exhibits a characteristic singlet at 0.095 parts per million relative to tetramethylsilane [22] [24]. This signal corresponds to all twenty-four hydrogen atoms in the methyl groups, which are magnetically equivalent due to the molecular symmetry [24].
The carbon-13 nuclear magnetic resonance spectrum shows a single resonance at 0.764 parts per million for all eight carbon atoms in the molecule [25]. This chemical shift is typical for methyl carbons attached to silicon atoms in siloxane environments [25] [28].
Silicon-29 nuclear magnetic resonance spectroscopy reveals distinct signals for the different silicon environments within the molecule [26] [30] [31]. The terminal trimethylsilyl groups exhibit chemical shifts in the range of 7 to 9 parts per million, while the central dimethylsilyl group appears at -17 to -22 parts per million [26] [30]. This significant difference in chemical shifts reflects the different bonding environments of the silicon atoms [30] [31].
Infrared spectroscopy of octamethyltrisiloxane reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule [2] [29] [35]. The spectrum exhibits strong absorption bands in the carbon-hydrogen stretching region at 2968-2969 wavenumbers, corresponding to the asymmetric stretching vibrations of the methyl groups [19] [35].
The silicon-methyl deformation modes appear as medium to strong intensity bands at 1254-1273 wavenumbers [19] [37]. These bands are characteristic of the symmetric bending vibrations of the silicon-bound methyl groups [19] [36].
The most prominent feature in the infrared spectrum is the very strong absorption band at 1020-1050 wavenumbers, which corresponds to the silicon-oxygen stretching vibrations of the linear siloxane backbone [35] [37]. This band is diagnostic for linear siloxane structures and distinguishes them from cyclic siloxane compounds [37].
Additional characteristic bands include silicon-carbon stretching vibrations at 800-850 wavenumbers and silicon-oxygen-silicon bending modes at 700-800 wavenumbers [35] [37]. These bands provide information about the connectivity and geometry of the siloxane framework [37].
Mass spectrometric analysis of octamethyltrisiloxane under electron ionization conditions reveals characteristic fragmentation patterns typical of linear siloxanes [20] [22] [34]. The molecular ion peak at mass-to-charge ratio 236 is typically not observed, as is common for siloxane compounds under electron ionization conditions [20] [34].
The base peak in the mass spectrum appears at mass-to-charge ratio 221, corresponding to the loss of a methyl radical from the molecular ion to form the [M-CH₃]⁺ fragment [20] [22]. This fragmentation is characteristic of methylsiloxane compounds and represents the most stable fragment ion [34].
Other significant fragment ions include the peak at mass-to-charge ratio 207, which corresponds to [(CH₃)₃SiOSi(CH₃)₂O]⁺, and the peak at mass-to-charge ratio 147, assigned to the trimethylsiloxy cation [(CH₃)₃SiO]⁺ [20] [22]. The fragment at mass-to-charge ratio 73, with a relative intensity of 62.1%, corresponds to the trimethylsilyl cation [(CH₃)₃Si]⁺ and is characteristic of trimethylsilyl-containing compounds [22] [34].
Table 4: Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity/Environment | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 0.095 | Singlet, CH₃ groups | Tetramethylsilane (0 ppm) |
| ¹³C Nuclear Magnetic Resonance | 0.764 | CH₃ carbon atoms | Tetramethylsilane (0 ppm) |
| ²⁹Si Nuclear Magnetic Resonance (Terminal Si) | 7-9 | Terminal (CH₃)₃Si- groups | Tetramethylsilane (0 ppm) |
| ²⁹Si Nuclear Magnetic Resonance (Central Si) | -17 to -22 | Central -Si(CH₃)₂- group | Tetramethylsilane (0 ppm) |
Table 5: Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity | Description |
|---|---|---|---|
| 2968-2969 | C-H stretching (asymmetric) | Strong | Characteristic CH₃ vibrations |
| 1254-1273 | Si-CH₃ symmetric bending | Medium to Strong | Methyl deformation modes |
| 1020-1050 | Si-O stretching (linear) | Very Strong | Primary siloxane backbone |
| 800-850 | Si-C stretching | Medium | Silicon-carbon bonds |
| 700-800 | Si-O-Si bending | Medium | Siloxane bridge vibrations |
Table 6: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Fragment Assignment | Description |
|---|---|---|---|
| 236 | Not observed | [M]⁺ (Molecular ion) | Molecular ion (not observed) |
| 221 | Base peak ([M-CH₃]⁺) | [M-CH₃]⁺ | Loss of methyl radical |
| 207 | High | [(CH₃)₃SiOSi(CH₃)₂O]⁺ | Loss of trimethylsilyl group |
| 147 | Medium | [(CH₃)₃SiO]⁺ | Trimethylsiloxy cation |
| 73 | High (62.1) | [(CH₃)₃Si]⁺ | Trimethylsilyl cation |
Octamethyltrisiloxane speed of sound measurements have been conducted using advanced pulse-echo techniques to provide comprehensive thermodynamic property data for industrial applications [1] [2]. The experimental investigations employed sophisticated measurement apparatus capable of operating at elevated temperatures and pressures representative of organic Rankine cycle conditions.
Speed of sound measurements were performed using the pulse-echo technique, which determines the propagation time difference of acoustical wave bursts propagating over known distances between two reflectors in the fluid sample [1] [2]. The experimental approach utilized correlation methods combined with Fast Fourier Transformation signal enhancement to achieve high precision measurements [2].
Comprehensive speed of sound measurements were conducted for octamethyltrisiloxane in the liquid state along six isotherms covering a temperature range from 300 K to 550 K and pressures up to 30 MPa [1] [2]. The measurements encompassed 49 individual data points with systematic coverage across the operational envelope.
| Temperature Range | Pressure Range | Speed of Sound Range | Number of Points |
|---|---|---|---|
| 300 K (26.9°C) | 0.101 - 30.2 MPa | 911.3 - 1107.3 m/s | 10 |
| 350 K (76.9°C) | 0.111 - 29.8 MPa | 743.0 - 980.0 m/s | 10 |
| 400 K (126.9°C) | 0.508 - 29.7 MPa | 588.7 - 873.4 m/s | 8 |
| 450 K (176.9°C) | 0.492 - 23.5 MPa | 436.7 - 734.5 m/s | 9 |
| 499 K (225.9°C) | 1.000 - 16.9 MPa | 292.6 - 585.1 m/s | 7 |
| 550 K (276.9°C) | 4.484 - 15.3 MPa | 279.7 - 492.6 m/s | 5 |
The experimental setup achieved remarkable precision with combined expanded uncertainties (k=2) ranging from 0.82 to 2.48 m/s, representing relative uncertainties of approximately 0.1% to 0.8% [2]. Temperature measurements maintained uncertainties of 0.1 K using Pt100 thermometers, while pressure measurements achieved 0.05% full-scale accuracy using Honeywell TJE sensors [2].
The speed of sound measurements demonstrated strong temperature dependence, decreasing significantly with increasing temperature at constant pressure. At atmospheric pressure conditions, the speed of sound decreased from approximately 911 m/s at 300 K to 280 m/s at 550 K [3] [2]. Pressure effects showed positive correlation, with speed of sound increasing substantially with pressure at constant temperature.
Octamethyltrisiloxane thermodynamic properties are accurately described through fundamental equations of state expressed in terms of the Helmholtz energy [1] [4]. The reduced Helmholtz energy formulation provides the theoretical foundation for calculating all thermodynamic properties by combining the Helmholtz energy and its derivatives with respect to natural variables.
The reduced Helmholtz energy is expressed as:
$$ \alpha(\tau, \delta) = \frac{a(T, \rho)}{RT} $$
where the reduced variables are defined as:
$$ \tau = \frac{Tc}{T} \text{ and } \delta = \frac{\rho}{\rhoc} $$
The fundamental equation separates into ideal gas and residual contributions:
$$ \alpha(\tau, \delta) = \alpha^o(\tau, \delta) + \alpha^r(\tau, \delta) $$
The ideal gas contribution incorporates Planck-Einstein terms for vibrational contributions:
$$ \alpha^o(\tau, \delta) = c0 + \ln\tau + \ln\delta + \sum{i=1}^{I} mi \ln[1 - \exp(-\thetai \tau)] $$
The residual contribution employs polynomial, exponential, and Gaussian bell-shaped terms to accurately represent the complex molecular interactions characteristic of octamethyltrisiloxane [1] [2]:
$$ \alpha^r(\tau, \delta) = \sum{i=1}^{n{Pol}} ni \delta^{di} \tau^{ti} + \sum{i=n{Pol}+1}^{n{Pol}+n{Exp}} ni \delta^{di} \tau^{ti} \exp(-\delta^{pi}) + \sum{i=n{Pol}+n{Exp}+1}^{n{Pol}+n{Exp}+n{GBS}} ni \delta^{di} \tau^{ti} \exp(-\etai(\delta-\varepsiloni)^2 - \betai(\tau-\gammai)^2) $$
The equation of state incorporates fifteen terms: five polynomial, five exponential, and five Gaussian bell-shaped terms, optimized to reproduce experimental data with high accuracy [2]. The equation validity extends from the triple point temperature 187.2 K to 570 K with maximum pressure of 130 MPa [1] [2].
Octamethyltrisiloxane thermal stability represents a critical parameter for high-temperature applications, particularly in organic Rankine cycle systems where working fluid decomposition directly impacts operational safety and efficiency.
Multiple independent studies have established the thermal stability limit of octamethyltrisiloxane through different experimental methodologies. The consensus indicates a thermal stability limit of approximately 260°C under typical operational conditions [5] [6] [7].
Keulen et al. demonstrated stability up to 260°C using pressure-temperature vapor-liquid equilibrium curve comparison methods, with the thermal stability limit defined as the stress temperature corresponding to vapor pressure curve deviations exceeding measurement uncertainty [6]. Wang et al. detected decomposition initiation at 240°C with decomposition ratios of 2.95% at 240°C increasing to 6.64% at 320°C [7].
Yang et al. conducted comprehensive investigations combining experimental, ReaxFF molecular dynamics, and density functional theory approaches to elucidate decomposition mechanisms [8] [9]. The decomposition rate remained relatively constant in the temperature range 250°C to 320°C but exhibited sharp increases at 350°C [8] [9].
The thermal decomposition initiates through Silicon-Carbon bond cleavage, followed by hydrogen extraction reactions between methyl radicals and octamethyltrisiloxane molecules. Silicon-Oxygen bond rearrangement reactions of demethylated radicals with octamethyltrisiloxane further promote decomposition and formation of methane and siloxane oligomers [8] [9].
Primary decomposition products include hexamethyldisiloxane and decamethyltetrasiloxane, with methane as the characteristic gaseous product [8] [9] [7]. The main liquid decomposition product is hexamethyldisiloxane, which represents the predominant decomposition pathway under controlled experimental conditions [7].
Octamethyltrisiloxane exhibits consistent dielectric properties across multiple independent measurements and commercial sources. The dielectric constant is established as 2.3 at standard temperature conditions (20-25°C) [10] [11] [12].
| Source | Dielectric Constant | Temperature | Frequency |
|---|---|---|---|
| Gelest Inc. | 2.3 | 25°C | - |
| Clearco Products | 2.29 | 25°C | 100 Hz |
| ChemicalBook | 2.3 | 20°C | - |
| Kabusa Chart | 2.3 | 68°F (20°C) | - |
Comprehensive electrical characterization reveals excellent insulating properties with volume resistivity of 5.0 × 10¹⁴ ohm-cm at 25°C [10]. The dielectric strength reaches 350 volts/mil, indicating robust electrical insulation capabilities suitable for high-voltage applications [10].
The low dielectric constant of 2.3 positions octamethyltrisiloxane among materials with minimal polarization under electric field application, characteristic of non-polar siloxane compounds with symmetrical molecular structures.
Octamethyltrisiloxane vapor pressure characteristics have been extensively documented across wide temperature ranges through various experimental methodologies. At standard conditions (25°C), the vapor pressure is consistently reported as 5.3 hPa [13].
Vapor pressure measurements encompass temperatures from 273 K to 565 K, covering the operational range from atmospheric conditions to near-critical temperatures [1]. The vapor pressure data demonstrate exponential temperature dependence consistent with Clausius-Clapeyron behavior for pure component systems.
The critical point parameters define the upper operational limits for vapor pressure measurements:
These critical properties establish the thermodynamic boundaries for vapor-liquid equilibrium and define the operational envelope for high-temperature applications where octamethyltrisiloxane maintains distinct phase behavior [14].